N-(3-methylbutyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)9-10-22-21(27)20(26)17-13-24(18-8-4-3-7-16(17)18)14-19(25)23-11-5-6-12-23/h3-4,7-8,13,15H,5-6,9-12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQYFASTKOFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-methylbutyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Differences :
- Heterocyclic substituent : Piperidine (6-membered ring) replaces pyrrolidine (5-membered).
- Linker group : Sulfanyl (S-) bridge instead of oxo (O-) group.
- N-substituent : 4-Fluorobenzyl vs. 3-methylbutyl.
Implications :
- Sulfanyl groups can influence redox properties and metabolic stability compared to oxo linkers.
- The fluorobenzyl group introduces electron-withdrawing effects, possibly enhancing binding to aromatic receptor pockets.
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
Structural Differences :
- Indole substitution: Hydroxyimino (oxime) group at the 3-position vs. pyrrolidine-ethyl-oxo substitution at the 1-position.
- N-substituent : 2-Chlorophenyl vs. 3-methylbutyl.
Implications :
- Chlorophenyl substituents may enhance cytotoxicity but reduce solubility compared to alkyl chains.
Sontigidomide (rac-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-oxo-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide)
Structural Differences :
- Core scaffold : Isoindole-1-one replaces indole.
- Substituents : Trifluoromethyl cyclopropyl phenyl and dioxopiperidine groups vs. pyrrolidine and 3-methylbutyl.
Implications :
- The isoindole-1-one core and trifluoromethyl group enhance metabolic stability and target engagement in proteolysis-targeting chimeras (PROTACs).
- Increased structural complexity may compromise synthetic accessibility compared to the target compound.
2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide
Structural Differences :
- Side chain : Cyclooctylethyl group replaces 3-methylbutyl.
- Amino acid-like backbone: Propanamide with butylamino substitution vs. simpler acetamide.
Implications :
- The bulky cyclooctylethyl group may improve membrane permeability but reduce aqueous solubility.
- The propanamide backbone could mimic peptide substrates, suggesting applications in protease inhibition.
Comparative Data Table
Research Findings and Implications
- Pyrrolidine vs. Piperidine : Smaller heterocycles (pyrrolidine) may improve binding to compact enzymatic pockets, as seen in kinase inhibitors .
- Alkyl vs. Aromatic N-substituents : 3-Methylbutyl chains balance lipophilicity and metabolic stability, whereas fluorinated benzyl groups enhance target affinity but increase CYP450-mediated metabolism .
Biological Activity
N-(3-methylbutyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, also known as a derivative of indole, has garnered attention in pharmacological research for its potential biological activities. This compound features a complex structure that includes an indole moiety and a pyrrolidine ring, which may contribute to its diverse biological effects. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both the indole and pyrrolidine rings suggests potential interactions with various biological targets, particularly in the central nervous system and as an antibacterial agent.
Structural Formula
Antimicrobial Activity
Research has indicated that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain indole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have been reported to have minimum inhibitory concentrations (MICs) in the range of 0.004–0.03 mg/mL against sensitive strains like Enterobacter cloacae .
The mechanism by which this compound exerts its biological effects may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The presence of the indole ring is known to facilitate interactions with various enzymes and receptors in microbial cells, leading to cell death.
Neuropharmacological Effects
Indole derivatives have also been explored for their neuropharmacological effects. Some studies suggest that these compounds may act as modulators of neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This modulation could be beneficial in treating conditions such as depression or anxiety disorders.
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against standard antibiotics like ampicillin. Results indicated that the compound exhibited superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of the reference antibiotics .
Study 2: Neuropharmacological Assessment
Another study assessed the neuropharmacological properties of similar indole derivatives. The findings suggested that these compounds could enhance cognitive function and exhibit anxiolytic effects in animal models. The exact mechanisms were attributed to their ability to modulate serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
